4-butoxy-N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide
Description
Properties
IUPAC Name |
4-butoxy-N-(5-oxo-3,4-dihydro-2H-1,4-benzoxazepin-7-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-2-3-11-25-16-7-4-14(5-8-16)19(23)22-15-6-9-18-17(13-15)20(24)21-10-12-26-18/h4-9,13H,2-3,10-12H2,1H3,(H,21,24)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBDOSPWOSFHPCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OCCNC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butoxy-N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide typically involves multiple steps, including the formation of the benzoxazepine ring and subsequent functionalization. One common approach is to start with the appropriate benzaldehyde derivative, which undergoes a series of reactions such as condensation, cyclization, and amidation to form the final product .
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and better product quality.
Chemical Reactions Analysis
Types of Reactions
4-butoxy-N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce new functional groups, leading to a variety of derivatives.
Scientific Research Applications
4-butoxy-N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical studies to investigate molecular interactions and pathways.
Mechanism of Action
The mechanism of action of 4-butoxy-N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
The compound is compared to two closely related analogs from the literature:
2-ethoxy-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide (PubChem entry, 2004) .
4-ethoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide (BI96214, CAS 921995-66-6) .
Table 1: Structural and Physicochemical Comparison
Key Observations:
- Steric Effects : The N⁴-ethyl group in Analog 1 introduces steric bulk, which may influence binding pocket interactions, whereas the target compound’s unsubstituted N⁴ allows for greater conformational flexibility.
- Electronic Effects : The para-substituted alkoxy groups (4-butoxy vs. 4-ethoxy) alter electron density on the benzamide ring, impacting hydrogen bonding or π-π stacking with biological targets.
Pharmacological Implications (Inference from Structural Data)
While direct pharmacological data for the target compound are absent, comparisons with analogs suggest:
- Target Selectivity : The unsubstituted N⁴ position may reduce off-target interactions compared to N⁴-alkylated analogs, which could exhibit unintended receptor modulation.
- Metabolic Stability: The butoxy chain may slow oxidative metabolism (vs.
Biological Activity
4-butoxy-N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide is a synthetic compound belonging to the benzoxazepine class, characterized by its complex structure and potential therapeutic applications. This article delves into its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a benzamide moiety linked to a tetrahydrobenzoxazepine ring system with a butoxy substituent. This unique structure contributes to its diverse biological activities.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, potentially affecting processes such as cell proliferation and apoptosis.
- Receptor Interaction : It can bind to specific cellular receptors, modulating signal transduction pathways that influence cellular responses to external stimuli.
- Gene Expression Modulation : The compound may alter the expression of genes associated with inflammation and cancer progression.
Biological Activity Data
The following table summarizes the biological activities observed in studies involving this compound:
| Activity | Mechanism | Reference |
|---|---|---|
| Antitumor Activity | Induces apoptosis in cancer cells | |
| Anti-inflammatory | Modulates inflammatory cytokines | |
| Antiviral Properties | Inhibits HIV replication |
Case Studies
- Antitumor Efficacy : A study demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines. The compound induced apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins. In vivo studies using xenograft models showed substantial tumor growth inhibition without significant toxicity to normal tissues.
- Anti-inflammatory Effects : Research indicated that this compound effectively reduced the levels of pro-inflammatory cytokines (such as TNF-alpha and IL-6) in vitro. It was shown to inhibit NF-kB signaling pathways, which are crucial in mediating inflammatory responses.
- Antiviral Activity : The compound has been reported to inhibit HIV replication by interfering with the TAR RNA binding process. This was evidenced by a decrease in viral load in treated cell cultures compared to controls.
Q & A
Q. What methodologies are recommended for synthesizing 4-butoxy-N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide with high purity?
Synthesis optimization should focus on:
- Stepwise coupling reactions : Use O-benzyl hydroxylamine hydrochloride and acyl chlorides under anhydrous conditions, as demonstrated in analogous benzoxazepinamide syntheses .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization in dichloromethane/pentane mixtures ensures >95% purity .
- Safety protocols : Conduct DSC analysis to monitor thermal decomposition risks and Ames II testing for mutagenicity screening .
Q. How can spectroscopic techniques validate the structural integrity of this compound?
- NMR : Assign peaks for the benzoxazepine ring (δ 4.2–5.0 ppm for oxazepine protons) and the butoxy chain (δ 1.0–1.6 ppm for CH2/CH3 groups) .
- HRMS : Confirm molecular weight (e.g., [M+H]+ at m/z 410.18) with a tolerance of ±2 ppm .
- FTIR : Identify carbonyl stretches (C=O at ~1680 cm⁻¹) and amide N-H bonds (~3300 cm⁻¹) .
Advanced Research Questions
Q. How should researchers design experiments to assess the compound’s stability under varying pH and temperature conditions?
- Experimental design : Use a split-plot factorial design with pH (2–10) and temperature (4–50°C) as factors. Monitor degradation via HPLC at 0, 24, and 72 hours .
- Data interpretation : Apply Arrhenius kinetics to model degradation rates. Note discrepancies between accelerated (high-temperature) and real-time stability data .
Q. What strategies resolve contradictions in biological activity data across in vitro assays?
- Controlled variables : Standardize assay conditions (e.g., cell line viability thresholds, solvent DMSO concentration ≤0.1%) to minimize variability .
- Dose-response validation : Use orthogonal assays (e.g., fluorescence-based vs. colorimetric readouts) to confirm IC50 values .
- Meta-analysis : Cross-reference PubChem bioassay data (AID 1259401) with in-house results to identify outlier mechanisms .
Q. How can computational modeling predict metabolite formation and environmental persistence?
- Software tools : Employ Gaussian 16 for DFT calculations to simulate hydrolysis pathways of the benzamide moiety .
- Environmental fate modeling : Use EPI Suite to estimate biodegradation half-life (e.g., <30 days suggests low persistence) and bioaccumulation potential (log Kow <3.5) .
Methodological Guidance for Hazard Mitigation
Q. What safety protocols are critical for handling this compound in mutagenicity studies?
Q. How should researchers address discrepancies between predicted and observed toxicity profiles?
- Mechanistic studies : Use LC-MS/MS to identify reactive intermediates (e.g., nitroso derivatives) not captured in silico models .
- Cross-species validation : Compare rodent hepatocyte assays with human HepG2 cell data to assess translational relevance .
Data Reproducibility and Experimental Design
Q. What statistical frameworks ensure robustness in dose-response experiments?
Q. How can researchers optimize synthetic yields while minimizing byproduct formation?
- DoE approach : Apply a Box-Behnken design to optimize reaction time (12–24 hrs), temperature (25–40°C), and catalyst loading (5–10 mol%) .
- Byproduct tracking : Use LC-MS to monitor intermediates (e.g., unreacted benzoxazepine) and adjust stoichiometry dynamically .
Long-Term Research Directions
Q. What advanced techniques characterize the compound’s interaction with biological targets?
- SPR spectroscopy : Measure binding kinetics (ka/kd) to immobilized receptors (e.g., GPCRs) at 25°C in HBS-EP buffer .
- Cryo-EM : Resolve ligand-receptor complexes at 3–4 Å resolution to identify critical hydrogen bonds with the benzamide group .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
